molecular formula C13H10BrNO2 B8757785 4-bromo-N-(2-hydroxyphenyl)benzamide

4-bromo-N-(2-hydroxyphenyl)benzamide

Cat. No.: B8757785
M. Wt: 292.13 g/mol
InChI Key: PNIDUVJLLIPQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10BrNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)

InChI Key

PNIDUVJLLIPQJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 mL three-neck flask, 2.2 g (20 mmol) of 2-aminophenol, 3.0 mL (22 mmol) of triethylamine, and 50 mL of tetrahydrofuran (THF) were placed. Then, the mixture was cooled to 0° C. After cooling, 50 mL of a THF solution containing 4.5 g (20 mmol) of 4-bromobenzoyl chloride was dripped under nitrogen stream. This solution was stirred at 0° C. for 4 hours under nitrogen stream. After a certain period, the solution was added to water, and an aqueous layer was extracted with ethyl acetate. The resulting extracted solution and the organic layer were combined and washed with 0.2 M hydrochloric acid and a saturated aqueous solution of sodium hydrogen carbonate, and then the organic layer was dried with magnesium sulfate. The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and the filtrate was condensed to give a solid. The solid was recrystallized with ethyl acetate/hexane, so that 5.3 g of target white powder was obtained in a yield of 88%.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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